4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C20H20BrN3O4 and its molecular weight is 446.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide is 445.06372 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound has garnered attention due to its potential antiviral properties. Researchers have explored its efficacy against various viruses, including SARS-CoV-2. Notably, F6548-1613, a derivative of this compound, demonstrated promising inhibitory effects on the central protease (3-chymotrypsin-like protease, 3CLpro) of SARS-CoV-2 . It forms stable hydrogen bonds with amino acids His41 and Thr62, making it a standout candidate for further investigation.
Organic Synthesis
The compound’s bromo-dioxo-tetrahydroquinazoline scaffold makes it useful in organic synthesis. For instance, it has been employed in catalytic protodeboronation reactions, leading to the formation of valuable products . Additionally, its reactivity in cross-coupling reactions allows for the construction of complex molecules.
Hydromethylation
F6548-1143 has been utilized in formal anti-Markovnikov alkene hydromethylation. This transformation, achieved through a radical approach, provides a valuable synthetic route to functionalized compounds . Researchers have applied this method to methoxy-protected natural products like (−)-Δ8-THC and cholesterol.
Wirkmechanismus
Target of Action
The primary targets of AKOS001752475 are Inhibitor of Apoptosis Proteins (IAPs) . IAPs play a crucial role in regulating apoptosis and modulating NFκB signaling, which drives the expression of genes involved in immune and inflammatory responses .
Mode of Action
It has a dual mechanism of action . Firstly, in T cells, it inhibits cIAPs, which modulate the NF-kB pathway via regulation of the activities of the kinases RIPK1 and NIK . This inhibition promotes NIK-dependent non-canonical NF-kB signaling, resulting in enhanced T cell stimulation and immune effector molecule secretion . Secondly, in tumor cells, cIAPs and XIAP antagonize cytotoxic stimuli by inhibiting caspases . The inhibition of cIAP and XIAP by AKOS001752475 allows for the activation of caspases and the induction of cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes programmed cell death via IAP antagonism . It also fosters anti-tumor immunity through enhanced activation of T lymphocytes . Furthermore, it counteracts cIAP-mediated inhibition of CD40 signaling to promote antigen-presenting cell maturation and antigen presentation .
Result of Action
The result of AKOS001752475’s action is the enhanced killing of cancer cells, facilitating the destruction of the tumor . It also directly enhances T lymphocyte activation and improves the effects of immune checkpoint inhibitors .
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-28-15-5-2-4-13(10-15)12-22-18(25)6-3-9-24-19(26)16-11-14(21)7-8-17(16)23-20(24)27/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRLGYHLPTJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxybenzyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.